Parp-1/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp-1/hdac-IN-1 is a dual inhibitor targeting both poly(adenosine diphosphate-ribose) polymerase-1 (PARP-1) and histone deacetylase 6 (HDAC6). This compound has shown significant anticancer, anti-migration, and anti-angiogenesis activities . It is particularly effective in inhibiting the proliferation of various cancer cell lines, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp-1/hdac-IN-1 involves the use of benzopyrazole or benzimidazole as core structures. A total of 14 dual targeting inhibitors were designed and synthesized using these core structures . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Parp-1/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Parp-1/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PARP-1 and HDAC6 enzymes.
Biology: Investigated for its effects on cell proliferation, migration, and angiogenesis.
Mécanisme D'action
Parp-1/hdac-IN-1 exerts its effects by inhibiting the activity of both PARP-1 and HDAC6 enzymes. This dual inhibition leads to the accumulation of DNA damage and the disruption of chromatin structure, ultimately resulting in cell death . The compound also promotes the activation of the cGAS-STING pathway, leading to the production of proinflammatory chemokines and enhanced antitumor immunity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A PARP inhibitor used in the treatment of ovarian and breast cancers.
Romidepsin: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
KT-3000 series compounds: Novel dual PARP-HDAC inhibitors with similar mechanisms of action.
Uniqueness
Parp-1/hdac-IN-1 is unique in its ability to simultaneously inhibit both PARP-1 and HDAC6, providing a synergistic effect that enhances its anticancer activity. This dual targeting approach makes it a promising candidate for overcoming resistance to single-agent therapies and improving treatment outcomes .
Propriétés
Formule moléculaire |
C22H18N4O4 |
---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-[4-[[4-(hydroxycarbamoyl)phenyl]methoxy]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c23-21(27)19-3-1-2-16-12-26(24-20(16)19)17-8-10-18(11-9-17)30-13-14-4-6-15(7-5-14)22(28)25-29/h1-12,29H,13H2,(H2,23,27)(H,25,28) |
Clé InChI |
KASIRBSNIZZVJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN(N=C2C(=C1)C(=O)N)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.